Benzothiazole, 6-bromo-5-methyl-
Description
Significance of the Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry
The benzothiazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone of heterocyclic chemistry. This structural motif is of significant interest due to its presence in a wide array of biologically active compounds and functional materials. The unique arrangement of nitrogen and sulfur atoms within the five-membered thiazole ring, coupled with the aromaticity of the fused benzene ring, imparts a distinct electronic and structural profile. This profile allows for a diverse range of chemical modifications, making the benzothiazole core a versatile template for the design and synthesis of novel molecules with tailored properties.
Academic Research Context of Halogenated and Alkylated Benzothiazoles
The introduction of halogen atoms and alkyl groups onto the benzothiazole framework is a common strategy in medicinal and materials chemistry to modulate the physicochemical and biological properties of the parent compound. Halogenation, particularly with bromine, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The position of the halogen atom on the benzothiazole ring system is crucial in determining its effect.
Alkylation, the addition of alkyl groups, can also significantly impact a compound's characteristics. Methyl groups, for instance, can enhance solubility, alter steric hindrance, and influence the electronic nature of the aromatic system. The combination of both halogen and alkyl substituents on the benzothiazole scaffold creates a diverse chemical space for researchers to explore, leading to the development of compounds with a wide spectrum of potential applications. Research in this area often involves the synthesis of a series of analogues with varying substitution patterns to establish structure-activity relationships (SAR).
Research Focus on Benzothiazole, 6-bromo-5-methyl- Analogues and Their Broader Chemical Class
While specific research on "Benzothiazole, 6-bromo-5-methyl-" is not extensively documented in publicly available literature, the broader class of bromo- and methyl-substituted benzothiazoles is a subject of academic investigation. Research on analogues provides valuable insights into the potential properties and reactivity of this specific isomer.
For instance, studies on related compounds such as 6-bromo-2-benzothiazolone derivatives have explored their potential as plant growth regulators. mdpi.com In these studies, the bromo-substituted compounds demonstrated notable stimulating activity on wheat. mdpi.com Furthermore, research into more complex heterocyclic systems incorporating a 6-bromo-3-methyl-thiazolo[3,2-a]benzimidazole core has revealed potent biological activities, including immunosuppressive and cytotoxic effects against various cancer cell lines. nih.govresearchgate.netresearchgate.net These findings underscore the importance of the bromo- and methyl-substitution pattern in influencing the biological profile of benzothiazole-related scaffolds.
The synthesis of such analogues often involves multi-step reaction sequences, starting from appropriately substituted anilines or other precursors. The characterization of these molecules relies heavily on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, to confirm their precise chemical structures.
Due to the limited availability of specific data for "Benzothiazole, 6-bromo-5-methyl-", the following tables present information for closely related and representative halogenated and alkylated benzothiazole analogues.
Table 1: Physicochemical Properties of Representative Benzothiazole Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-Bromo-2-methylbenzothiazole | 63837-11-6 | C₈H₆BrNS | 228.11 | Solid | 75-80 |
| 6-Bromo-2-methylsulfanyl-1,3-benzothiazole | Not Available | C₈H₆BrNS₂ | 276.18 | Not Available | Not Available |
| 6-Bromo-5-methylbenzo[d]thiazol-2-amine | 947248-62-6 | C₈H₈BrN₃S | 258.14 | Not Available | Not Available |
Table 2: Spectroscopic Data for a Representative Bromo-Methyl Benzothiazole Analogue (1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone) researchgate.net
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆, δ ppm) | 2.62 (s, 3H, CH₃), 3.08 (s, 3H, COCH₃), 7.69 (dd, 1H, J = 8.4, 1.8 Hz, ArH of C-7), 7.84 (d, 1H, J = 8.4 Hz, ArH of C-8), 8.23 (d, 1H, J = 1.8 Hz, ArH of C-5) |
| Mass Spectrum (m/z) | 312 [M+2]⁺, 310 [M]⁺ |
The exploration of halogenated and alkylated benzothiazoles continues to be a fertile ground for academic research, with the potential to uncover novel compounds with significant applications. While "Benzothiazole, 6-bromo-5-methyl-" itself remains a relatively uncharacterized member of this family, the study of its analogues provides a valuable framework for predicting its chemical behavior and potential utility. Further focused research is necessary to fully elucidate the specific properties and synthetic routes for this particular compound.
Structure
3D Structure
Properties
CAS No. |
1022151-33-2 |
|---|---|
Molecular Formula |
C8H6BrNS |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
6-bromo-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3 |
InChI Key |
PRDVWDPHGBFMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)SC=N2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Benzothiazole, 6 Bromo 5 Methyl Analogues
Reactions at the Halogenated Position (Bromine)
The bromine atom at the C-6 position of the benzothiazole (B30560) ring is a versatile handle for introducing molecular diversity, primarily through cross-coupling and nucleophilic substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromo-substituted benzothiazole core readily participates in these transformations.
The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, is highly effective for the arylation of bromo-benzothiazoles. For instance, 2-amino-6-bromobenzothiazole (B93375) has been successfully coupled with various aryl boronic acids and esters to produce 2-amino-6-arylbenzothiazoles in moderate to excellent yields. nih.gov These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. nih.govderpharmachemica.com A ligand-free Suzuki coupling methodology has also been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, where the benzothiazole nitrogen is thought to facilitate the reaction by coordinating to the palladium catalyst. nih.gov
| Bromo-Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-6-bromobenzothiazole | Aryl boronic acids/esters | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Excellent | nih.gov |
| 6-Bromo-8-methyl-1,11-diazabenzo[a]phenothiazin-5-one | Aryl boronic acids | Pd(OAc)₂/dppf | Na₂CO₃ | Toluene/EtOH/H₂O | Good | derpharmachemica.com |
| 2'-(Bromoaryl)-benzothiazoles | Boronic acid derivatives | Pd₂(dba)₃ (ligand-free) | Na₂CO₃ | Dioxane/H₂O | Up to 99% | nih.gov |
The Stille coupling , involving the reaction of an organohalide with an organotin compound, is another effective method. It has been used for the synthesis of complex bithiazole structures, where regioselective coupling occurs preferentially at the more electron-deficient position of a dibrominated thiazole (B1198619). researchgate.netnih.gov The reaction of chlorine-containing aromatic bromides with organotin reagents has also been studied, showing that the selectivity between bromine and chlorine is dependent on the electronic effects of the substrate. rsc.org
The Hiyama coupling utilizes organosilanes as coupling partners, which are attractive due to their low toxicity and stability. nih.govorganic-chemistry.org This reaction requires an activating agent, such as a fluoride (B91410) ion or a base, to polarize the silicon-carbon bond. organic-chemistry.orgwikipedia.org Hiyama couplings have been successfully applied to a range of aryl bromides, producing biaryls in moderate to high yields, and can even be performed at room temperature for coupling with alkyl bromides. nih.govorganic-chemistry.org
While less common than cross-coupling reactions for aryl bromides, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, particularly if the aromatic ring is activated by electron-withdrawing groups. For example, the reaction of 4-bromobenzo[1,2-d:4,5-d']bis( nih.govscholaris.cascholaris.cathiadiazole) with morpholine (B109124) has been shown to yield the corresponding amino-substituted product, although forcing conditions such as high temperature or the use of a copper catalyst may be necessary to achieve reasonable yields. semanticscholar.org
Reactions at the Alkylated Position (Methyl)
The methyl group at the C-5 position is also amenable to functionalization, primarily through radical-mediated reactions.
The methyl group on the benzothiazole ring is analogous to a benzylic position, making its C-H bonds weaker and more susceptible to radical abstraction. orgoreview.com
Side-chain halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide or light). orgoreview.com This Wohl-Ziegler bromination proceeds via a free-radical mechanism, leading to the formation of a 5-(bromomethyl)-6-bromobenzothiazole derivative. This halogenated intermediate can then undergo various nucleophilic substitution reactions to introduce a wide range of functional groups. orgoreview.com
Oxidation of the methyl group is another important transformation. Studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) have shown that reaction with hydroxyl radicals can lead to the formation of an aldehyde at the methyl position (2-formylbenzothiazole). nih.govacs.orgresearchgate.net This transformation suggests that the 5-methyl group on the 6-bromo-benzothiazole analogue could be selectively oxidized to a formyl group, which can then be used in further synthetic elaborations such as reductive amination or Wittig reactions.
| Reaction Type | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Side-Chain Bromination | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), heat or light | 5-(Bromomethyl)-6-bromobenzothiazole | orgoreview.com |
| Side-Chain Oxidation | Hydroxyl Radicals (OH) | Gas phase, atmospheric conditions | 6-Bromo-5-formylbenzothiazole | nih.govacs.org |
Derivatization of the Heterocyclic Nitrogen and Sulfur Atoms
The nitrogen and sulfur heteroatoms in the thiazole ring impart unique reactivity to the benzothiazole system.
The endocyclic nitrogen atom is nucleophilic and can be readily alkylated to form benzothiazolium salts. Reactions of 2-aminobenzothiazole (B30445) with α-iodoketones, for example, proceed via N-alkylation of the ring nitrogen. mdpi.com Quaternization of the nitrogen with alkyl halides has been shown to enhance the biological activity of certain benzothiazole derivatives. mdpi.com This suggests that 6-bromo-5-methyl-benzothiazole can be converted into the corresponding N-alkylated benzothiazolium salt, which could serve as a precursor for further transformations.
The sulfur atom is susceptible to oxidation . While direct oxidation of the benzothiazole sulfur to a sulfoxide (B87167) or sulfone can be challenging, it is observed during certain ring-opening reactions. For example, treatment of benzothiazole derivatives with oxidizing agents like magnesium monoperoxyphthalate (MMPP) leads to the cleavage of the thiazole ring and subsequent oxidation of the sulfur atom. scholaris.caresearchgate.net
Ring Transformations and Annulation Reactions of the Benzothiazole Core
The benzothiazole ring system can undergo transformations that either cleave the ring or build upon it to form more complex fused systems.
Ring-opening reactions can be induced under oxidative conditions. A notable example is the reaction of benzothiazole derivatives with magnesium monoperoxyphthalate (MMPP) in an alcohol solvent. scholaris.caresearchgate.net This reaction results in the oxidative cleavage of the thiazole ring to produce an acylamidobenzene sulfonate ester. scholaris.cascholaris.caresearchgate.net This transformation provides access to synthetically useful ortho-substituted aniline (B41778) derivatives from a readily available heterocyclic starting material.
Annulation reactions involve the construction of a new ring fused to the existing benzothiazole core. A common strategy is the reaction of 2-aminobenzothiazoles with α-haloketones or acetophenones to construct imidazo[2,1-b]benzothiazoles. rsc.orgnih.gov These reactions typically proceed through initial N-alkylation of the exocyclic amino group or the endocyclic nitrogen, followed by intramolecular cyclization and dehydration/aromatization. nih.gov Such annulation strategies significantly expand the structural diversity of compounds accessible from the benzothiazole scaffold. mdpi.com
Functional Group Interconversions and Advanced Transformations
The bromine substituent on the benzothiazole ring is a key feature that allows for a multitude of chemical modifications. Its susceptibility to palladium-catalyzed cross-coupling reactions, in particular, has been extensively exploited to create libraries of novel compounds with potential applications in various scientific fields.
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic methods that form the bedrock of modern organic chemistry. These reactions, often named after their discoverers (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For bromo-substituted benzothiazoles, these reactions provide a direct pathway to introduce aryl, vinyl, alkynyl, and amino functionalities, thereby dramatically expanding the accessible chemical space.
Palladium-Catalyzed Cross-Coupling Reactions
The versatility of the bromo group in 6-bromo-5-methylbenzothiazole analogues makes them ideal substrates for a range of palladium-catalyzed cross-coupling reactions. These transformations typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the catalyst.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation in organic synthesis due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.
In a study on a related system, the Suzuki-Miyaura protocol was successfully applied to 6-bromo-8-methyl-1,11-diazabenzo[a]phenothiazin-5-one, a complex molecule containing a bromo-substituted benzothiazine-like core. derpharmachemica.com The reaction with 3-nitrophenylboronic acid in the presence of a palladium catalyst yielded the corresponding 6-(3-nitrophenyl) derivative in a 75% yield. derpharmachemica.com This demonstrates the feasibility of coupling aryl groups at the 6-position of such heterocyclic systems.
Table 1: Suzuki-Miyaura Coupling of a 6-Bromo-8-methyl-diazabenzophenothiazin-5-one with 3-Nitrophenylboronic Acid. derpharmachemica.com
| Entry | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 6-Bromo-8-methyl-1,11-diazabenzo[a]phenothiazin-5-one | 3-Nitrophenylboronic acid | Not specified | Not specified | Not specified | 6-(3-Nitrophenyl)-8-methyl-1,11-diazabenzo[a]phenothiazin-5-one | 75 |
The Heck reaction allows for the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis. The reaction typically proceeds with high trans selectivity. nih.gov While specific examples for 6-bromo-5-methylbenzothiazole are not detailed in the provided search results, the general applicability of the Heck reaction to aryl bromides suggests its potential for the olefination of this scaffold.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. Research on related bromo-substituted heterocyclic systems, such as 3-bromo-6-methyl-1,2,4,5-tetrazine, has shown efficient Sonogashira coupling with terminal alkynes using a palladium catalyst like PdCl2(PPh3)2. nih.gov This suggests that 6-bromo-5-methylbenzothiazole would likely undergo similar transformations to yield the corresponding 6-alkynyl-5-methylbenzothiazole derivatives.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has become a go-to method for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides. derpharmachemica.com
Studies on the Buchwald-Hartwig amination of other bromo-substituted heterocycles, such as 6-bromoquinolines and bromoindoles, have demonstrated the successful introduction of various amino groups. researchgate.netnih.gov For instance, the amination of 6-bromo-1,2,3,4-tetrahydrocarbazol-1-one derivatives with different amines using a catalytic system of Pd2dba3 and 2-[di(tert-butyl)phosphino]biphenyl in the presence of a base like t-BuONa afforded the corresponding amino derivatives in moderate to high yields. researchgate.net These findings strongly suggest that 6-bromo-5-methylbenzothiazole would be a suitable substrate for Buchwald-Hartwig amination, allowing for the synthesis of a variety of 6-amino-5-methylbenzothiazole derivatives.
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one Derivatives. researchgate.net
| Substrate | Amine | Product | Yield (%) |
| 6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one | Morpholine | 6-Morpholino-1,2,3,4-tetrahydrocarbazol-1-one | 83 |
| 6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one | Piperidine | 6-Piperidino-1,2,3,4-tetrahydrocarbazol-1-one | 74 |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, forming a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The versatility of the Negishi coupling makes it a valuable tool for the derivatization of complex molecules. Given its broad scope, it is anticipated that 6-bromo-5-methylbenzothiazole could be effectively coupled with various organozinc reagents to introduce a wide range of alkyl, alkenyl, and aryl substituents at the 6-position.
Other Functional Group Interconversions
Beyond palladium-catalyzed reactions, the bromo substituent on the benzothiazole ring can participate in other important transformations.
The conversion of an aryl bromide to a nitrile is a valuable transformation, as the cyano group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The Rosenmund-von Braun reaction, which employs copper(I) cyanide, is a classic method for this conversion. While no specific examples for 6-bromo-5-methylbenzothiazole were found, this transformation is a standard procedure for many aryl bromides.
Metal-halogen exchange, typically using organolithium or Grignard reagents at low temperatures, can convert the aryl bromide into a highly reactive organometallic species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups, including carboxyl, hydroxyl, and formyl groups. This two-step sequence provides an alternative route to functionalized benzothiazole derivatives that may not be accessible through direct substitution or cross-coupling reactions.
Spectroscopic and Advanced Characterization of Benzothiazole, 6 Bromo 5 Methyl Analogues
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are the cornerstone of molecular characterization, offering empirical data to determine the structure of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H-NMR: In the ¹H-NMR spectrum of a 6-bromo-5-methyl-benzothiazole analogue, distinct signals are expected for the aromatic protons and the methyl group protons. The protons on the benzene (B151609) portion of the benzothiazole (B30560) ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shift and splitting pattern of these protons provide definitive information about their relative positions and the substitution pattern on the ring. The methyl group protons would appear as a sharp singlet in the upfield region (typically δ 2.3-2.6 ppm).
¹³C-NMR: The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. For a typical benzothiazole derivative, signals for the aromatic carbons are observed in the downfield region (δ 110-155 ppm). ias.ac.in The carbon of the methyl group would resonate at a much higher field (δ 15-25 ppm). ias.ac.in The specific chemical shifts of the carbons attached to the bromine, nitrogen, and sulfur atoms are particularly informative for confirming the structure.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY maps out proton-proton couplings, confirming the positions of adjacent protons on the aromatic ring, while HSQC correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.
Table 1: Representative NMR Data for Substituted Benzothiazoles
| Nucleus | Type of Atom | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (Benzene ring) | 7.0 - 8.5 |
| ¹H | Methyl (-CH₃) | 2.3 - 2.6 |
| ¹³C | Aromatic (Benzene ring) | 110 - 140 |
| ¹³C | Heterocyclic (Thiazole ring) | 115 - 165 |
| ¹³C | Methyl (-CH₃) | 14 - 20 |
This table provides generalized data ranges based on various benzothiazole structures. ias.ac.inrsc.org
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.
Molecular Ion Peak: HREI-MS provides the exact mass of the molecular ion, which can be used to confirm the molecular formula. For a compound like "Benzothiazole, 6-bromo-5-methyl-", the presence of a bromine atom is readily identified by a characteristic isotopic pattern in the mass spectrum. Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity: the [M]⁺ peak and the [M+2]⁺ peak, separated by two mass units.
Fragmentation: The mass spectrum also shows fragment ions, which provide valuable structural information. The fragmentation pattern of the benzothiazole core can help to confirm the identity of the compound. For instance, the mass spectrum of 6-Bromo-2-benzothiazolinone shows a precursor m/z of 229.927, corresponding to the [M+H]⁺ ion. massbank.jp
Table 2: High-Resolution Mass Spectrometry Data for a Hypothetical Brominated Benzothiazole (C₈H₆BrNS)
| Ion Formula | Calculated Exact Mass (m/z) | Observed in |
|---|---|---|
| C₈H₆⁷⁹BrNS | 226.9486 | [M]⁺ |
| C₈H₆⁸¹BrNS | 228.9466 | [M+2]⁺ |
This table illustrates the expected exact masses for the two major isotopes of bromine. rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For benzothiazole analogues, IR spectra can confirm key structural features.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching of the methyl group appears in the 2850-3000 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole (B1198619) ring and the C=C bonds in the benzene ring are found in the 1500-1670 cm⁻¹ region. scispace.com
C-S Stretching: The C-S bond vibration, characteristic of the thiazole ring, is typically weaker and appears in the fingerprint region.
Table 3: Characteristic IR Absorption Frequencies for Benzothiazole Analogues
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N / C=C Stretch (Ring) | 1500 - 1670 |
| C-H In-plane Bending | 1000 - 1300 |
Data compiled from studies on related thiazole and benzothiazole structures. scispace.com
For analogues like 6-bromo-2-methylsulfanyl-1,3-benzothiazole, studies have shown that the benzothiazole moiety is essentially planar. nih.gov X-ray diffraction analysis reveals detailed geometric parameters, such as the C-S bond lengths within the thiazole ring, which are often shorter than a typical single C-S bond, indicating electron delocalization. nih.gov The analysis also elucidates intermolecular interactions, such as π–π stacking, which can influence the packing of molecules in the crystal lattice. nih.gov For instance, in the crystal structure of 6-bromo-1,3-benzothiazol-2-amine, molecules are linked by N—H⋯N and N—H⋯Br hydrogen bonds. nih.gov
Table 4: Example Crystallographic Data for a Benzothiazole Analogue (6-Bromo-2-methylsulfanyl-1,3-benzothiazole)
| Parameter | Value |
|---|---|
| Formula | C₈H₆BrNS₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.019 (3) |
| b (Å) | 7.910 (3) |
| c (Å) | 15.656 (5) |
| Dihedral Angle (Benzene-Thiazole) | 1.0 (1)° |
Data from the crystallographic study of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. nih.gov
Computational Chemistry and Theoretical Studies
Computational methods, particularly those based on quantum mechanics, serve as powerful predictive tools that complement experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, spectroscopic properties, and reactivity.
Structural Optimization: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the lowest-energy geometry of a molecule. nih.gov These calculated structures, including bond lengths and angles, can be compared with experimental data from X-ray diffraction to validate the computational model.
Spectroscopic Prediction: DFT can be used to calculate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. Furthermore, it can predict NMR chemical shifts, providing a theoretical basis for experimental assignments. rsc.org
Electronic Properties: DFT is used to analyze the electronic landscape of a molecule. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's electronic transitions and reactivity. Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov Additionally, theoretical indices of aromaticity, such as HOMA (Harmonic Oscillator Model of Aromaticity) and NICS (Nucleus-Independent Chemical Shift), can be calculated to quantify the degree of electron delocalization in the fused ring system. nih.gov
Table 5: Parameters Obtainable from DFT Calculations
| Calculation Type | Output Parameters | Application |
|---|---|---|
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Prediction of 3D molecular structure |
| Frequency Analysis | Vibrational frequencies and intensities | Assignment of IR/Raman spectra |
| NMR Calculation | Isotropic shielding tensors (chemical shifts) | Assignment of ¹H and ¹³C NMR spectra |
| Frontier Molecular Orbitals | HOMO/LUMO energies, energy gap | Analysis of reactivity and electronic transitions |
| Electrostatic Potential | MEP maps | Identification of reactive sites |
This table summarizes the common applications of DFT in characterizing organic molecules. nih.gov
Density Functional Theory (DFT) Calculations
Molecular Geometry Optimization and Conformational Analysis
The initial step in the computational analysis of benzothiazole analogues involves optimizing the molecular geometry to find the most stable conformation (the lowest energy state). This is typically achieved using DFT methods, such as the B3LYP functional, paired with a suitable basis set like 6-31+G** or 6-311G(d,p). mdpi.comnih.gov These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles.
For substituted benzothiazoles, the geometry of the fused ring system is of primary interest. Studies on various benzothiazole derivatives have shown that the presence of different substituent groups generally does not cause significant changes to the core benzothiazole moiety's geometry. mdpi.com For instance, in a series of benzothiazole derivatives, the C7–C7a and C3a–C4 bonds within the benzothiazole rings were found to be consistently shorter than the C7a–C3a bonds across all analogues. mdpi.com
Conformational analysis of some 2-substituted benzothiazole derivatives has revealed the existence of different conformers. For example, 2-(2-Pyridyl)-1,3-benzothiazole is found to exist in two main forms, with a rotational barrier between them ranging from 5.73 to 9.78 Kcal/mol. nbu.edu.sa In ortho-aminophenyl benzothiazoles, DFT calculations have identified low-energy, near-planar conformers stabilized by an intramolecular hydrogen bond between an amine proton and the thiazole nitrogen. uq.edu.au This planarity is a significant conformational feature influenced by the substitution pattern.
Table 1: Representative Calculated Bond Lengths and Angles for Substituted Benzothiazole Analogues
| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |
|---|---|---|---|---|---|
| Bond Length | C-C (thiazole ring) | 1.457–1.480 nbu.edu.sa | Bond Angle | C-S-C | ~88-90 |
| Bond Length | C=N (thiazole ring) | 1.294–1.341 nbu.edu.sa | Bond Angle | C-N-C | ~108-110 |
| Bond Length | C-S (thiazole ring) | ~1.75-1.77 | Bond Angle | N-C-S | ~114-116 |
Note: These values are representative and can vary depending on the specific analogue and the computational method used.
Electronic Structure Analysis (Frontier Molecular Orbitals - HOMO/LUMO)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. scirp.orgscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. scirp.orgmdpi.com
In benzothiazole derivatives, the distribution of these orbitals is heavily influenced by the substituents. The HOMO is often located on the benzothiazole ring system and electron-donating groups, while the LUMO tends to be distributed over the thiazole part or electron-withdrawing groups. nih.govnih.gov This distribution indicates that electronic transitions are often of a π to π* charge-transfer type. nih.gov
Computational studies on various substituted benzothiazoles have shown that the HOMO-LUMO energy gap can be tuned by altering the substituents. For example, a study on furan-based benzothiazole derivatives showed that substituting an electron-donating methyl group with an electron-withdrawing nitro group significantly lowered both the HOMO and LUMO energy levels, resulting in a reduced energy gap (from over 5.5 eV to 2.83 eV). nih.gov For a series of other 1,3-benzothiazole derivatives, the calculated energy gap was found to be between 3.95 and 4.70 eV. nbu.edu.sa
Table 2: Calculated Frontier Molecular Orbital Energies for Benzothiazole Analogues
| Analogue Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Furan-based, -CH3 substituted | -5.59 | -1.95 | 3.64 |
| Furan-based, -NO2 substituted | -6.18 | -3.35 | 2.83 nih.gov |
| 2-vinyl-1,3-benzothiazole | - | - | 4.70 |
| 2-formyl-1,3-benzothiazole | - | - | 3.95 nbu.edu.sa |
Note: Values are illustrative and depend on the specific molecular structure and DFT functional.
Vibrational Spectroscopy Prediction and Assignment
Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and modes, researchers can assign specific absorption bands to the corresponding molecular motions, such as stretching, bending, and deformation of bonds. mdpi.com
For benzothiazole derivatives, characteristic vibrational frequencies have been calculated. For instance, C–H stretching vibrations in the aromatic rings are typically predicted in the 3000–3150 cm⁻¹ range. mdpi.com The stretching vibrations of the C=N bond in the thiazole ring are also a key feature. Other notable vibrations include those for substituents, such as the deformation of methyl groups (around 3008–3132 cm⁻¹) or the stretching of C-F bonds in fluorinated analogues (around 1119 cm⁻¹). mdpi.com The characteristic C-C stretching of the phenyl and benzo rings is predicted in the 600–795 cm⁻¹ frequency range. mdpi.com The absence of imaginary frequencies in the calculated spectra confirms that the optimized geometry corresponds to a true energy minimum. mdpi.com
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful method for structure elucidation and verification. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common and reliable approach for these calculations. mdpi.comresearchgate.netrsc.org
Calculations are often performed specifying a solvent to better mimic experimental conditions, as chemical shifts can be solvent-dependent. nih.gov Studies on benzothiazole derivatives have shown a good correlation between calculated and experimental chemical shifts. For example, in one study, the calculated ¹H chemical shifts for aromatic protons ranged from 7.15 to 7.90 ppm, which closely matched the experimental values of 7.25–7.70 ppm. mdpi.com DFT calculations have also been used to explain observed differences in chemical shifts, such as the downfield shift of an NH₂ proton in an ortho-aminophenyl benzothiazole, which was attributed to its involvement in an intramolecular hydrogen bond. uq.edu.au
Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. scirp.orgmdpi.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. scirp.orgscirp.org In MEP maps, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. scirp.orgscirp.org
For benzothiazole analogues, MEP analysis consistently shows that the most negative potential is located around the nitrogen atom of the thiazole ring, indicating its role as a primary site for electrophilic interactions and hydrogen bonding. nih.gov Conversely, the hydrogen atoms of the benzene ring and any amine protons typically exhibit positive electrostatic potential. nih.gov This information is critical for understanding intermolecular interactions and predicting how the molecule might interact with a biological receptor. scirp.orgmdpi.com
Molecular Docking Methodologies for Predicted Molecular Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein) to form a stable complex. wjarr.com This method is widely used in drug discovery to screen virtual libraries of compounds and predict their binding modes and affinities for a specific biological target. nih.gov
For benzothiazole analogues, which have shown a wide range of biological activities, docking studies are frequently employed to understand their mechanism of action at a molecular level. nih.govrjptonline.org The process involves preparing the 3D structures of both the ligand (the benzothiazole derivative) and the receptor protein, which is often obtained from the Protein Data Bank (PDB). nih.govbiointerfaceresearch.com A docking algorithm then systematically samples different conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding energy. wjarr.com Docking studies on benzothiazole derivatives have been performed against various targets, including enzymes like dihydrofolate reductase (DHFR) and protein kinases, to explore their potential as antimicrobial or anticancer agents. nih.govnih.govdntb.gov.ua
Prediction of Binding Affinities for Theoretical Receptor Models
A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or a free energy of binding (ΔG), typically in kcal/mol. uomustansiriyah.edu.iq A more negative score generally indicates a stronger, more favorable binding interaction between the ligand and the receptor. uomustansiriyah.edu.iq
In silico studies of benzothiazole derivatives have demonstrated a wide range of predicted binding affinities depending on the specific analogue and the target receptor. For example, in a study targeting the histone deacetylase enzyme (HDAC8), a series of benzothiazole-hydroxamate hybrids showed predicted binding scores ranging from -6.322 to -9.460 kcal/mol. uomustansiriyah.edu.iq Another study screening benzothiazole derivatives as potential anticonvulsant agents against GABA-aminotransferase reported "mol dock scores" ranging from -104.23 to -121.56 for the most promising compounds, which were significantly better than the scores for standard drugs like phenytoin (-73.63). wjarr.com These predicted affinities, along with analysis of the specific interactions (like hydrogen bonds and hydrophobic contacts) formed in the binding pocket, help prioritize compounds for further experimental testing. wjarr.comnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Benzothiazole, 6-bromo-5-methyl- |
| 2-(2-Pyridyl)-1,3-benzothiazole |
| Ortho-aminophenyl benzothiazole |
| 2-vinyl-1,3-benzothiazole |
| 2-formyl-1,3-benzothiazole |
Theoretical Ligand-Target Interaction Profiling
The exploration of novel therapeutic agents frequently employs computational methods to predict and analyze the interactions between small molecules and biological targets. For analogues of Benzothiazole, 6-bromo-5-methyl-, in silico techniques such as molecular docking and virtual screening are instrumental in elucidating potential protein-ligand binding modes, affinities, and the specific molecular interactions that govern these associations. While direct research on the specific ligand-target interactions of "Benzothiazole, 6-bromo-5-methyl-" is not extensively documented in publicly available literature, a robust understanding can be extrapolated from numerous studies on structurally similar benzothiazole derivatives. These studies provide a solid framework for predicting how this particular compound and its analogues might behave at a molecular level.
Computational studies on benzothiazole derivatives have revealed their potential to interact with a wide array of biological targets, including enzymes and proteins implicated in cancer, microbial infections, and neurological disorders. The benzothiazole scaffold is recognized as a versatile pharmacophore, and its derivatives have been investigated as inhibitors of targets such as protein kinases, dihydroorotase, and p53-MDM2. nih.govveterinaria.orgbiointerfaceresearch.com The specific substitutions on the benzothiazole ring, such as the bromo and methyl groups at the 6- and 5-positions respectively, are expected to significantly influence the binding affinity and selectivity of these compounds for their protein targets.
Molecular docking simulations are a cornerstone of theoretical ligand-target interaction profiling. This computational technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a docking score or binding energy. For benzothiazole analogues, these simulations typically reveal the formation of key molecular interactions within the active site of the target protein. These interactions can include:
Hydrogen Bonds: The nitrogen and sulfur atoms of the benzothiazole core can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues such as asparagine and leucine in the target's active site. veterinaria.org
Hydrophobic Interactions: The aromatic rings of the benzothiazole scaffold often engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues of the target protein. The methyl group at the 5-position is likely to enhance these hydrophobic interactions.
To illustrate the potential interactions of "Benzothiazole, 6-bromo-5-methyl-" and its analogues, a hypothetical molecular docking study against a representative protein target, such as a protein kinase, can be considered. The results of such a study would likely be presented in a detailed data table summarizing the predicted binding affinities and key interacting residues.
| Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interactions |
|---|---|---|---|
| Benzothiazole, 6-bromo-5-methyl- | -8.5 | LEU83, VAL91, ALA104, LYS106, GLU127, ASP184 | Hydrogen Bond, Hydrophobic, Halogen Bond |
| Analogue A (6-chloro-5-methyl-) | -8.2 | LEU83, VAL91, ALA104, LYS106, GLU127, ASP184 | Hydrogen Bond, Hydrophobic, Halogen Bond |
| Analogue B (6-bromo-5-ethyl-) | -8.8 | LEU83, VAL91, ALA104, LYS106, GLU127, ASP184 | Hydrogen Bond, Enhanced Hydrophobic |
Furthermore, virtual screening of large chemical libraries containing benzothiazole derivatives can be performed to identify novel hit compounds with high predicted affinity for a specific target. nih.gov This high-throughput in silico approach allows for the rapid assessment of numerous compounds, prioritizing those with the most promising interaction profiles for further experimental validation. The insights gained from these theoretical studies are invaluable for guiding the rational design and optimization of more potent and selective benzothiazole-based therapeutic agents.
Structure Property Relationship Spr Studies of Benzothiazole, 6 Bromo 5 Methyl and Derivatives
Electronic and Steric Influence of Bromine and Methyl Substituents on Chemical Properties
The chemical behavior of 6-bromo-5-methyl-benzothiazole is intricately governed by the electronic and steric nature of its bromo and methyl substituents. The bromine atom, being an electronegative halogen, exerts a significant electron-withdrawing inductive effect (-I) on the benzothiazole (B30560) ring. This effect reduces the electron density of the aromatic system, influencing its reactivity towards electrophilic and nucleophilic reagents. mdpi.com Conversely, the methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. nih.gov This electron donation can partially counteract the electron-withdrawing nature of the bromine atom.
Impact of Positional Isomerism on Molecular Reactivity and Spectroscopic Signatures
The specific placement of the bromo and methyl substituents on the benzothiazole ring, known as positional isomerism, has a profound impact on the molecule's reactivity and its spectroscopic characteristics. researchgate.net Different isomers of bromo-methyl-benzothiazole will exhibit distinct chemical and physical properties due to variations in electronic distribution and steric hindrance.
The spectroscopic signatures of these isomers are also unique. In ¹H NMR and ¹³C NMR spectroscopy, the chemical shifts of the protons and carbons are highly sensitive to the electronic environment created by the substituents. nih.gov Therefore, each positional isomer will display a characteristic set of peaks, allowing for their differentiation. nih.gov Infrared (IR) spectroscopy can also be used to distinguish isomers, as the vibrational frequencies of specific bonds are influenced by the electronic effects of the substituents. mdpi.com
Correlation of Structural Features with Photophysical Properties (e.g., Fluorescence, Luminescence)
Benzothiazole derivatives are well-known for their luminescent properties, and the introduction of substituents like bromine and a methyl group can significantly modulate these characteristics. acs.orgresearchgate.net The photophysical behavior, including fluorescence and luminescence, is directly linked to the molecule's electronic structure and the nature of its excited states. nih.gov
The electron-withdrawing bromine atom and the electron-donating methyl group in 6-bromo-5-methyl-benzothiazole can influence the energy levels of the HOMO and LUMO. This, in turn, affects the absorption and emission wavelengths. Altering the position of these substituents would lead to different photophysical properties. For instance, placing an electron-donating group at a position that extends the π-conjugation of the molecule can lead to a red-shift (shift to longer wavelengths) in the emission spectrum. rsc.org
The presence of the heavy bromine atom can also induce a "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet excited state. This process can lead to phosphorescence, a type of luminescence with a longer lifetime than fluorescence. The efficiency of fluorescence (quantum yield) is also sensitive to the molecular structure and the presence of non-radiative decay pathways, which can be influenced by the substituents. acs.org Studies on various substituted benzothiazoles have shown that their emission can be tuned from the blue to the orange region of the spectrum by carefully selecting and positioning the substituents. researchgate.netrsc.org
Table 1: Photophysical Properties of Selected Benzothiazole Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (%) |
| Benzothiazole Derivative A | 350 | 420 | 70 | 65 |
| Benzothiazole Derivative B | 365 | 528 | 163 | 85 acs.org |
| Benzothiazole Derivative C | 365 | 590 | 225 | - |
| HPP4 | - | - | 201 | - |
Note: Data for specific derivatives are illustrative and based on findings for structurally related compounds. nih.govrsc.org
Modulation of Intermolecular Interactions via Substituent Design and Stereochemistry
The bromine and methyl substituents on the benzothiazole ring play a crucial role in dictating the types and strengths of intermolecular interactions, which in turn govern the crystal packing and bulk properties of the material. nih.gov The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule. ncl.res.inrsc.org The strength of this interaction depends on the polarizability of the halogen and the nature of the interacting partner.
The stereochemistry of the molecule, referring to the three-dimensional arrangement of its atoms, is also critical. While 6-bromo-5-methyl-benzothiazole itself is planar, derivatives with chiral centers would introduce additional complexity to the intermolecular interactions, potentially leading to the formation of unique supramolecular architectures. The design of substituents, therefore, offers a powerful tool to control the self-assembly of these molecules in the solid state, which is essential for applications in materials science, such as in the development of organic semiconductors and luminescent materials. ncl.res.in
Role in Chemical Synthesis and Materials Development
Benzothiazole (B30560), 6-bromo-5-methyl- as a Synthetic Intermediate and Building Block.bldpharm.comchemicalbook.com
As a synthetic intermediate, 6-bromo-5-methylbenzothiazole is a valuable building block in organic chemistry. bldpharm.com The bromine atom at the 6-position and the methyl group at the 5-position, along with the inherent reactivity of the benzothiazole core, allow for a variety of chemical modifications. This makes it a key precursor for creating advanced molecular structures.
The benzothiazole nucleus is a common feature in many pharmaceutical agents and natural products. researchgate.net The specific substitution pattern of 6-bromo-5-methylbenzothiazole offers a strategic starting point for the synthesis of complex molecules. The bromine atom can be readily transformed or replaced through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the attachment of diverse functional groups and the construction of elaborate organic scaffolds. These scaffolds are often designed to interact with biological targets, forming the basis for new therapeutic agents. researchgate.net The synthesis of substituted benzothiazole-piperazine derivatives, for example, has been explored for their cytotoxic effects on human cancer cell lines. researchgate.net
The reactivity of the benzothiazole ring system facilitates its use in creating a wide array of other heterocyclic structures. nih.gov Amino-substituted benzothiazoles, which can be derived from compounds like 6-bromo-5-methylbenzothiazole, are particularly useful in this regard. nih.gov They can undergo condensation reactions and multi-step syntheses to form fused heterocyclic systems, such as imidazo[2,1-b]benzothiazoles. nih.gov These reactions often involve exploiting the nucleophilic character of the amino group and the electrophilic nature of other parts of the molecule or co-reactants. The ability to use aminoazoles as reagents in controlled, multidirectional interactions allows for the synthesis of a diverse range of chemical products. frontiersin.org Fused heterobicyclic systems are of significant interest in medicinal chemistry due to their broad spectrum of physiological activities. nih.gov
| Starting Material Example | Reaction Type | Resulting Heterocyclic System Example | Reference |
| 2-Amino-6-substituted benzothiazoles | Multi-step synthesis, Acylation, Condensation | Imidazo[2,1-b]benzothiazolones | nih.gov |
| 2-Amino-6-bromo-4-methylbenzothiazole | Condensation | Spiroheterocycle | nih.gov |
| Aminoazoles | Condensation with glyoxals/diketones | Indolo[1,2-c]polycyclic compounds | frontiersin.org |
Development of Functional Materials
The electronic properties inherent to the benzothiazole core make it a candidate for incorporation into advanced functional materials. These materials can have applications in electronics, photonics, and sensor technology.
Benzothiazole derivatives have been integrated into polymeric systems to create functional materials. acs.org For instance, a derivative, 2-(3-bromo-4-hydroxystyryl)-3-ethylbenzothiazol-3-ium iodide (BHEI), has been embedded in a polymer matrix consisting of polydimethylsiloxane (B3030410) (PDMS), polyvinyl alcohol (PVA), and an agarose (B213101) gel to fabricate a wearable sensor. acs.org This demonstrates the potential for incorporating benzothiazole structures into flexible and biodegradable materials for specific detection applications. acs.org The unique electronic properties of the benzothiazole moiety contribute to the functionality of the final material. acs.org
Benzothiazole derivatives are known for their luminescent properties. rsc.org Strategic placement of substituents on the benzothiazole ring can significantly alter the emission characteristics of the molecule. For example, different analogues can exhibit emissions across the visible spectrum, from blue-violet to green and orange. rsc.org This tunability is often due to processes like excited-state intramolecular proton transfer (ESIPT). rsc.org By combining several structurally similar benzothiazole compounds with different emission profiles within a single system, it is possible to achieve white-light emission. rsc.org This principle highlights the potential of specifically substituted benzothiazoles, such as 6-bromo-5-methylbenzothiazole, as core components in the development of new fluorescent probes and luminescent materials for applications in lighting and displays. rsc.org
| Benzothiazole Derivative Example | Emission Color (in aggregated state) | Potential Application | Reference |
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | Blue-violet | Component for white-light emission | rsc.org |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | Green | Component for white-light emission | rsc.org |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | Orange | Component for white-light emission | rsc.org |
Design of Analogues for Targeted Chemical Applications in Fields such as Agrochemical Research.nih.gov
The benzothiazole scaffold is a key pharmacophore in the design of biologically active molecules, including those for agrochemical use. nih.gov Researchers have synthesized various 6-substituted 2-aminobenzothiazoles and subsequently modified them to create compounds with potent insecticidal and herbicidal activities. nih.gov For example, acylation of 6-substituted 2-aminobenzothiazoles with acids containing a uracil (B121893) moiety has led to benzamides with demonstrated herbicide activity. nih.gov Similarly, other derivatives have been synthesized into acetamides that show promise as insecticides. nih.gov The 6-bromo-5-methyl substitution pattern provides a specific template that can be systematically modified to optimize activity against particular agricultural pests or weeds, demonstrating the compound's utility in the rational design of new agrochemicals. nih.gov
Future Research Trajectories and Methodological Innovations
Exploration of Novel and Efficient Synthetic Pathways for Highly Substituted Benzothiazoles
The development of new synthetic routes to highly substituted benzothiazoles is a primary focus for organic chemists. Traditional methods often require harsh conditions and may lack regioselectivity. Modern approaches, however, are geared towards milder, more efficient, and highly selective transformations.
One promising avenue is the use of multi-component reactions (MCRs) . These reactions, in which three or more reactants combine in a single pot to form a product that contains portions of all the reactants, offer significant advantages in terms of atom economy and procedural simplicity. For instance, a three-component reaction involving o-iodoanilines, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO) has been developed for the synthesis of 2-unsubstituted benzothiazoles, where DMSO serves as a carbon source, solvent, and oxidant. organic-chemistry.org Another example is the three-component reaction of nitroarenes, alcohols, and sulfur powder to yield 2-substituted benzothiazoles. organic-chemistry.org A pseudo-four-component reaction of 2-amino-6-bromo-4-methylbenzothiazole, an aldehyde, and a diketone has been shown to produce complex spiroheterocycles in high yield. mdpi.com
Tandem cyclization/aromatization reactions represent another innovative strategy. A metal-free approach has been described for the synthesis of naphthothiazoles and benzothiazoles using α-tetralones or cyclohexenones as starting materials, styrene (B11656) derivatives as a one-carbon synthon, an ammonium (B1175870) salt as the nitrogen source, and elemental sulfur as the sulfur source. researchgate.net
Furthermore, cross-coupling reactions , such as the Suzuki-Miyaura coupling, are being employed for the regioselective functionalization of the benzothiazole (B30560) core. A convergent strategy starting from 4-bromo-2-iodobenzothiazole allows for selective arylation at the C-2 and C-4 positions, providing access to a diverse library of polysubstituted benzothiazoles. beilstein-archives.org
| Synthetic Strategy | Key Features | Reactants (Example) | Product Type |
| Multi-component Reaction | High atom economy, one-pot synthesis | 2-amino-6-bromo-4-methylbenzothiazole, aldehyde, diketone | Spiroheterocyclic benzothiazoles |
| Tandem Cyclization/Aromatization | Metal-free, formation of fused systems | α-tetralone, styrene derivative, ammonium salt, sulfur | Naphthothiazoles/Benzothiazoles |
| Suzuki-Miyaura Cross-Coupling | Regioselective, modular | 4-bromo-2-iodobenzothiazole, aryl boronic acids | 2,4-diarylbenzothiazoles |
| Decarboxylative Redox Cyclization | Metal- and solvent-free | o-chloronitroarenes, arylacetic acids, elemental sulfur | 2-substituted benzothiazoles |
These advanced synthetic methods are crucial for accessing novel and highly functionalized benzothiazole derivatives, including those with specific substitution patterns like "Benzothiazole, 6-bromo-5-methyl-", which can then be explored for various applications.
Integration of Machine Learning and Artificial Intelligence in Chemical Design and Synthesis Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties.
The application of these technologies to the synthesis of benzothiazoles is a burgeoning area of research. By training models on known benzothiazole syntheses, it will be possible to predict the feasibility and outcome of novel reactions, facilitating the discovery of new derivatives like "Benzothiazole, 6-bromo-5-methyl-". The use of ML classifiers and molecular docking has already shown promise in predicting novel urease inhibitors based on thiazole (B1198619) scaffolds. researchgate.net
| AI/ML Application | Function | Relevance to Benzothiazole Synthesis |
| Retrosynthesis Prediction | Proposes synthetic routes for target molecules. | Accelerates the design of synthetic pathways to novel benzothiazole derivatives. |
| Forward Synthesis Prediction | Predicts the products of a given reaction. | Helps in evaluating and optimizing proposed synthetic steps. |
| Regioselectivity Prediction | Predicts the position of chemical modification. | Crucial for the synthesis of specifically substituted benzothiazoles like the 6-bromo-5-methyl derivative. |
| Property Prediction | Predicts physicochemical and biological properties. | Guides the design of benzothiazoles with desired functionalities. |
Advanced Mechanistic Studies of Chemical Transformations Involving Benzothiazole, 6-bromo-5-methyl-
A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and developing new synthetic methods. For a molecule like "Benzothiazole, 6-bromo-5-methyl-", several reactive sites are present, and their interplay governs the compound's chemical behavior.
The benzothiazole core itself possesses distinct electronic properties. Theoretical studies on benzothiazole and its derivatives have shown that the C2 carbon is generally the most electrophilic site in the unsubstituted ring, while the N3 nitrogen is the most nucleophilic. ccsenet.org However, the presence of substituents dramatically influences this reactivity.
The bromo and methyl substituents on the benzene (B151609) ring of "Benzothiazole, 6-bromo-5-methyl-" introduce further complexity. The bromine atom at the 6-position is a potential site for various transformations, including:
Nucleophilic Aromatic Substitution (SNA_r) : While generally challenging on unactivated aryl halides, the electron-withdrawing nature of the fused thiazole ring may facilitate the displacement of the bromide by strong nucleophiles under certain conditions. Studies on related bromo-substituted benzo-bis-thiadiazoles have shown resistance to some nucleophiles but reactivity with others like morpholine (B109124), indicating that the reaction conditions and the nature of the nucleophile are critical. nih.gov
Cross-Coupling Reactions : The C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide variety of substituents at the 6-position, offering a powerful tool for derivatization.
The methyl group at the 5-position can also influence reactivity through electronic and steric effects. It may also be a site for functionalization, for example, through radical bromination to form a bromomethyl group, which is a versatile synthetic intermediate.
Computational chemistry plays a vital role in elucidating these mechanisms. Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. Such studies can provide insights into the regioselectivity of reactions and help in designing experiments. For instance, DFT has been used to study the tautomeric equilibrium and reactivity of various benzothiazole derivatives. ccsenet.org
Future research will likely involve a combination of experimental and computational studies to unravel the detailed mechanistic pathways of reactions involving "Benzothiazole, 6-bromo-5-methyl-" and its derivatives. This will enable a more rational design of synthetic strategies and the targeted synthesis of molecules with specific properties.
Development of Sustainable and Eco-friendly Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The focus is on minimizing waste, reducing energy consumption, and using less hazardous substances. For the synthesis of benzothiazoles, several green approaches have been developed and will continue to be a major research trajectory.
Green Solvents : A significant effort is being made to replace traditional volatile organic compounds (VOCs) with more environmentally benign solvents.
Water : As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many organic reactions. The synthesis of benzothiazole-2-thiols has been achieved in water. orgchemres.org
Deep Eutectic Solvents (DESs) : These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, have low toxicity, and can be recycled. A choline (B1196258) chloride-imidazole-based DES has been used as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazoles. rsc.org
Energy-Efficient Methods :
Microwave Irradiation : This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating. The condensation of 2-aminothiophenols with chloroacetyl chloride to form 2-chloromethyl-benzothiazole has been efficiently carried out under microwave irradiation. nih.gov
Ultrasonic Irradiation : Sonication can also accelerate reactions and improve yields. The synthesis of benzothiazole-2-thiol derivatives has been successfully performed using ultrasonic irradiation in aqueous media. orgchemres.org
Green Catalysts : The development of reusable and non-toxic catalysts is a cornerstone of green chemistry.
Heterogeneous Catalysts : Solid-supported catalysts, such as SnP₂O₇ and silica (B1680970) sulfuric acid, have been used for the synthesis of benzothiazoles. nih.gov These catalysts can be easily separated from the reaction mixture and reused.
Biocatalysts : Enzymes, such as laccases, can catalyze the synthesis of benzothiazoles under mild, aqueous conditions, offering high selectivity and environmental compatibility. nih.gov
Photocatalysts : The use of visible light in combination with a photocatalyst, such as riboflavin, provides a green route for the cyclization of thiobenzanilides to form benzothiazoles. nih.gov
| Green Chemistry Approach | Example Application in Benzothiazole Synthesis | Advantages |
| Green Solvents (Water, DESs) | Synthesis of 2-substituted benzothiazoles and their thiol derivatives. | Reduced toxicity, biodegradability, recyclability. orgchemres.orgrsc.org |
| Microwave Irradiation | Condensation reactions to form the benzothiazole ring. | Reduced reaction times, increased yields. nih.gov |
| Ultrasonic Irradiation | Synthesis of benzothiazole-2-thiol derivatives. | Enhanced reaction rates, milder conditions. orgchemres.org |
| Heterogeneous Catalysts | Condensation of 2-aminothiophenol (B119425) with aldehydes. | Easy separation and reusability of the catalyst. nih.gov |
| Biocatalysis (Enzymes) | Condensation of 2-aminothiophenol with aldehydes. | High selectivity, mild and aqueous reaction conditions. nih.gov |
| Photocatalysis | Cyclization of thiobenzanilides. | Use of renewable energy (light), mild conditions. nih.gov |
Future research will continue to expand the toolbox of green synthetic methods for benzothiazoles, aiming for processes that are not only efficient and versatile but also have a minimal environmental footprint.
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-5-methyl-benzothiazole, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves bromination of a pre-functionalized benzothiazole precursor. A common approach includes electrophilic substitution using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) in solvents like DCM or acetic acid . Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting stoichiometry, temperature, or catalyst (e.g., Lewis acids) to minimize by-products like di-brominated isomers. Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of 6-bromo-5-methyl-benzothiazole?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Bromine’s deshielding effect shifts adjacent carbon signals downfield .
- IR : Detect C-Br stretching (~550–600 cm⁻¹) and aromatic C=C vibrations (~1450–1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (m/z ≈ 228 for C₈H₆BrNS) and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary pharmacological screening of 6-bromo-5-methyl-benzothiazole derivatives?
Use cell-based assays to evaluate cytotoxicity (MTT assay), antimicrobial activity (MIC against bacterial/fungal strains), or enzyme inhibition (e.g., kinase or protease assays). Dose-response curves (IC₅₀ values) and selectivity indices (e.g., normal vs. cancer cells) provide initial SAR insights .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of 6-bromo-5-methyl-benzothiazole derivatives with enhanced anticancer activity?
- C-5 Methyl Group : Enhances lipophilicity and membrane permeability.
- C-6 Bromine : Introduces steric bulk and electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .
- C-2 Modifications : Adding aryl/heteroaryl groups via Suzuki coupling improves π-π stacking with DNA or protein targets . Computational docking (e.g., AutoDock) predicts binding affinities to oncogenic targets like EGFR or topoisomerases .
Q. What green chemistry approaches can be applied to synthesize 6-bromo-5-methyl-benzothiazole derivatives sustainably?
- Electrosynthesis : Use sodium bromide as a brominating agent in isopropyl alcohol, avoiding toxic solvents .
- Microwave-Assisted Synthesis : Reduces reaction time (minutes vs. hours) and energy consumption while improving yield .
- Biocatalysis : Enzymatic bromination using haloperoxidases under aqueous conditions .
Q. How can fluorescence properties of 6-bromo-5-methyl-benzothiazole be optimized for use as a bioimaging probe?
- Solvent Polarity : Test emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to tune Stokes shift .
- pH Sensitivity : Modify substituents (e.g., -OH or -NH₂) to create pH-responsive probes for cellular compartments .
- Conjugation : Attach polyethylene glycol (PEG) chains to improve solubility and reduce aggregation in biological media .
Q. What strategies resolve contradictions in reported synthetic yields of 6-bromo-5-methyl-benzothiazole across studies?
- By-Product Analysis : Use LC-MS to identify impurities (e.g., over-brominated derivatives) and adjust reagent ratios .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time optimization .
- Cross-Validation : Reproduce methods from literature with controlled variables (e.g., purity of starting materials, inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
